N-benzo[c]phenanthren-6-ylacetamide
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Overview
Description
N-benzo[c]phenanthren-6-ylacetamide is a chemical compound with the molecular formula C20H15NO It is known for its complex aromatic structure, which includes a benzo[c]phenanthrene moiety linked to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzo[c]phenanthren-6-ylacetamide typically involves the reaction of benzo[c]phenanthrene with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: Benzo[c]phenanthrene and acetic anhydride.
Catalyst: A Lewis acid such as aluminum chloride.
Reaction Conditions: Elevated temperature (around 100-150°C) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzo[c]phenanthren-6-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-benzo[c]phenanthren-6-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex aromatic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of N-benzo[c]phenanthren-6-ylacetamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property is particularly useful in the development of anticancer agents. Additionally, the compound can inhibit certain enzymes, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
Phenanthrene: A simpler aromatic compound with three fused benzene rings.
Anthracene: Similar to phenanthrene but with a different arrangement of the aromatic rings.
Uniqueness
N-benzo[c]phenanthren-6-ylacetamide is unique due to its specific aromatic structure and the presence of the acetamide group, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit enzymes sets it apart from other similar compounds, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
4257-13-0 |
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Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
N-benzo[c]phenanthren-6-ylacetamide |
InChI |
InChI=1S/C20H15NO/c1-13(22)21-19-12-15-7-3-5-9-17(15)20-16-8-4-2-6-14(16)10-11-18(19)20/h2-12H,1H3,(H,21,22) |
InChI Key |
GEXNHXUILHRBJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2C3=C1C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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